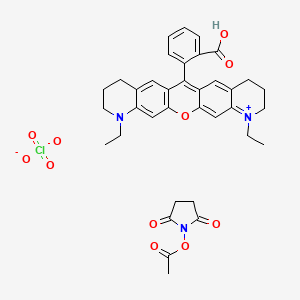
Atto 565 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atto 565 NHS ester is a fluorescent label belonging to the class of rhodamine dyes. It is widely used in life sciences for labeling DNA, RNA, and proteins. The compound is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability, making it suitable for single-molecule detection applications and high-resolution microscopy such as PALM, dSTORM, and STED .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Atto 565 NHS ester is synthesized by reacting the rhodamine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Atto 565 NHS ester primarily undergoes substitution reactions where the NHS ester group reacts with amino groups in proteins, peptides, or other amino-containing compounds. This reaction forms a stable amide bond between the dye and the target molecule .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethyl sulfoxide.
Conditions: The reaction is typically carried out at a pH range of 8.0 to 9.0 to ensure the amino groups are unprotonated and reactive
Major Products
The major product of the reaction is the labeled protein or peptide, where the Atto 565 dye is covalently attached to the target molecule via an amide bond .
Wissenschaftliche Forschungsanwendungen
Atto 565 NHS ester is extensively used in various scientific research applications:
Chemistry: Used in fluorescence resonance energy transfer (FRET) experiments to study molecular interactions
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and detection in fluorescence microscopy
Medicine: Utilized in diagnostic assays and flow cytometry to detect and quantify specific biomolecules
Industry: Applied in the development of biosensors and other analytical devices for detecting biological and chemical substances
Wirkmechanismus
Atto 565 NHS ester exerts its effects by forming a chemically stable amide bond with amino groups in target molecules. The dye’s strong absorption and high fluorescence quantum yield enable efficient detection and imaging of labeled molecules. The molecular targets include proteins, peptides, and nucleic acids, and the pathways involved are primarily related to fluorescence-based detection and imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atto 488 NHS ester
- Atto 532 NHS ester
- Atto 590 NHS ester
- Atto 647 NHS ester
Uniqueness
Atto 565 NHS ester stands out due to its optimal excitation and emission wavelengths (564 nm and 590 nm, respectively), which provide high sensitivity and resolution in fluorescence imaging applications. Its high thermal and photo-stability also make it suitable for long-term imaging experiments .
Eigenschaften
Molekularformel |
C36H38ClN3O11 |
|---|---|
Molekulargewicht |
724.2 g/mol |
IUPAC-Name |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate |
InChI |
InChI=1S/C30H30N2O3.C6H7NO4.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-4(8)11-7-5(9)2-3-6(7)10;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H2,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
OSWZCOHJOXZUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)ON1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
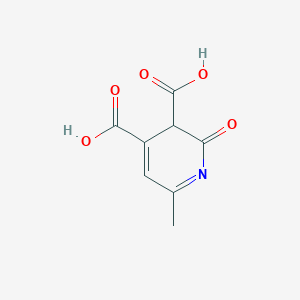
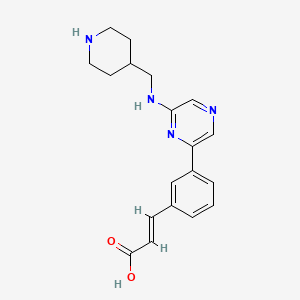
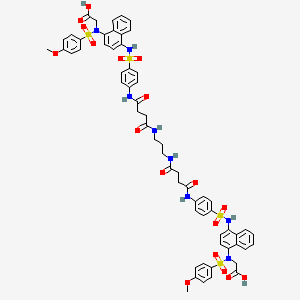
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
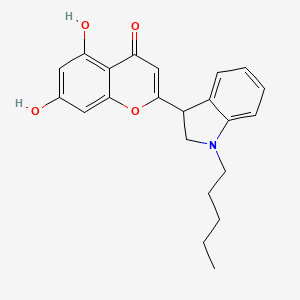
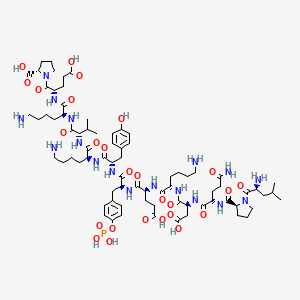
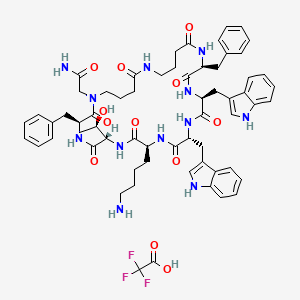
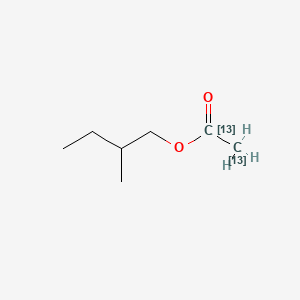
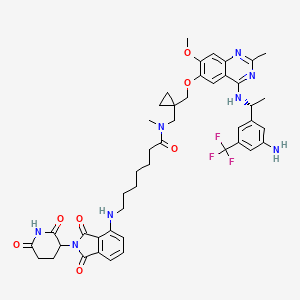
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
